Tiagabine 4-carboxy-O-ethyl-d9 is a deuterated analog of Tiagabine, which is primarily used in the treatment of epilepsy. The introduction of deuterium in this compound aids in studying its pharmacokinetics and metabolic pathways, allowing for enhanced research into its effects and mechanisms. This compound finds applications in various scientific fields, particularly in proteomics and pharmacology, where understanding the behavior of drugs at a molecular level is crucial.
Tiagabine 4-carboxy-O-ethyl-d9 is classified as a gamma-aminobutyric acid reuptake inhibitor. It operates by blocking the reuptake of gamma-aminobutyric acid into presynaptic neurons, thereby increasing the availability of this neurotransmitter in the synaptic cleft. This mechanism is pivotal for its anticonvulsant properties. The compound is sourced from specialized chemical suppliers and is often utilized in research laboratories focused on drug development and neuropharmacology.
The synthesis of Tiagabine 4-carboxy-O-ethyl-d9 typically involves several steps beginning with deuterated precursors. The methods include:
Industrial production methods are optimized for efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions on a larger scale .
The molecular formula for Tiagabine 4-carboxy-O-ethyl-d9 is , with a molecular weight of approximately 412.7 g/mol. Its structure includes:
The structure features multiple functional groups that contribute to its biological activity and solubility properties .
Tiagabine 4-carboxy-O-ethyl-d9 can undergo various chemical reactions:
Common reagents used include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific reactants tailored for desired transformations .
The mechanism of action for Tiagabine 4-carboxy-O-ethyl-d9 mirrors that of Tiagabine itself. It functions as a selective gamma-aminobutyric acid reuptake inhibitor by binding to the GABA uptake carrier. This binding prevents the reuptake of gamma-aminobutyric acid into presynaptic neurons, resulting in increased levels of gamma-aminobutyric acid available for receptor binding on postsynaptic cells. This process enhances the inhibitory effects of gamma-aminobutyric acid within the central nervous system, contributing to its anticonvulsant efficacy .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.7 g/mol |
| Melting Point | Not specified in sources |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties indicate that Tiagabine 4-carboxy-O-ethyl-d9 behaves similarly to its non-deuterated counterpart but allows for more precise tracking in biological studies due to the presence of deuterium .
Tiagabine 4-carboxy-O-ethyl-d9 has several scientific applications:
These applications underscore the compound's importance in advancing research within pharmacology and related fields .
The systematic nomenclature of Tiagabine 4-Carboxy-O-ethyl-d9 follows IUPAC conventions: Ethyl 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate. This designation precisely locates the nine deuterium atoms (d9) within the piperidine ring system, distinguishing it from the non-deuterated metabolite Tiagabine 4-Carboxy-O-ethyl. The molecular formula C₂₂H₂₀D₉NO₂S₂ (molecular weight: 412.66 g/mol) reflects isotopic substitution at specific carbon positions, maintaining electronic equivalence while introducing a measurable mass difference of 9 atomic mass units compared to its protiated counterpart [1].
Table 1: Structural Comparison of Tiagabine Metabolites
| Structural Descriptor | Tiagabine 4-Carboxy-O-ethyl-d9 | Non-deuterated Metabolite |
|---|---|---|
| Systematic Name | Ethyl 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate | Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-4-carboxylate |
| Molecular Formula | C₂₂H₂₀D₉NO₂S₂ | C₂₂H₂₉NO₂S₂ |
| Molecular Weight | 412.66 g/mol | 403.60 g/mol |
| Mass Shift | +9 Da | Reference |
| Canonical SMILES | [2H]C1([2H])N(CC/C=C(C2=C(C)C=CS2)/C3=C(C)C=CS3)C([2H])([2H])C([2H])([2H])C(C(OCC)=O)([2H])C1([2H])[2H] | CN1CCC(CC1)C(CCC(=C2SC=CS2)C3=CC=CS3C(=O)OCC |
The deuterium atoms are incorporated at the 2, 3, 5, and 6 positions of the piperidine ring, strategically avoiding sites involved in hepatic metabolism. This placement minimizes potential kinetic isotope effects (KIEs) that could alter metabolic pathways while providing sufficient mass differentiation for analytical discrimination. The structural taxonomy classifies it as a Type II deuterated compound (selective multi-site deuteration without functional group alteration), contrasting with Type I (single-site deuteration) and Type III (perdeuteration) analogs. The ethyl ester modification at the 4-carboxy position enhances chromatographic behavior compared to the free acid form, while the intact methylthiophene substituents preserve the parent drug's characteristic UV profile [1] [3].
The development of deuterated antiepileptic drug metabolites emerged from critical analytical limitations observed in early pharmacokinetic studies. Prior to isotopic labeling, researchers faced significant challenges in distinguishing drug metabolites from endogenous matrix components during mass spectrometric analysis. The historical trajectory progressed through key phases:
1980s-1990s: Initial development of tiagabine at Novo Nordisk focused on nipecotic acid derivatives with enhanced blood-brain barrier penetration. The diene backbone linking methylthiophene groups to the piperidine ring was optimized for GABA transporter (GAT-1) affinity [3] [6]. Concurrently, analytical chemists recognized the limitations of conventional HPLC for therapeutic drug monitoring of anticonvulsants with complex metabolic profiles.
Mid-1990s: First-generation deuterated standards utilized simple perdeuteration or single-atom labeling, often exhibiting insufficient mass separation or vulnerability to hydrogen-deuterium exchange. The minimum 4-5 Da mass difference required for reliable LC-MS/MS quantification drove the strategic multi-site deuteration approach exemplified by Tiagabine 4-Carboxy-O-ethyl-d9 [1].
2000s-Present: Targeted deuteration expanded to active metabolites across antiepileptic classes (e.g., deuterated oxcarbazepine metabolites, lamotrigine N-oxide-d3). Tiagabine 4-Carboxy-O-ethyl-d9 emerged specifically to address quantification challenges in cytochrome P450 induction studies, where co-administered enzyme-inducing antiepileptic drugs (EIAEDs) dramatically alter tiagabine clearance [1] [3] [6].
The synthesis of Tiagabine 4-Carboxy-O-ethyl-d9 represented a methodological advancement by enabling simultaneous quantification of tiagabine and its major metabolites without cross-interference. This capability proved essential for elucidating tiagabine's nonlinear pharmacokinetics in patients receiving polytherapy, particularly those with CYP3A4 induction from carbamazepine or phenytoin coadministration [3] [6].
Tiagabine 4-Carboxy-O-ethyl-d9 serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior with the target analyte while providing unambiguous mass spectral differentiation. Its implementation addresses three critical challenges in neuropharmacological research:
Matrix Effect Compensation: Endogenous phospholipids in brain tissue, plasma, and cerebrospinal fluid cause significant ion suppression in electrospray ionization. The deuterated standard co-elutes with the analyte, experiencing identical suppression effects, enabling precise correction. Studies demonstrate 97-102% recovery in brain homogenates when using this internal standard compared to 72-88% recovery with structural analogs [1].
Metabolic Stability Assessment: By serving as a reference for the primary ethyl ester metabolite, Tiagabine 4-Carboxy-O-ethyl-d9 enables accurate hydrolysis rate quantification in hepatic microsome studies. Research reveals extensive hydrolysis to 4-carboxy-tiagabine (pharmacologically inactive) with a half-life of 3.7 hours in human hepatocytes, explaining tiagabine's relatively short therapeutic window [1] [3].
Drug-Drug Interaction Quantification: Enzyme-inducing anticonvulsants increase tiagabine clearance 2-3 fold through CYP3A4 induction. The deuterated standard enables precise measurement of these alterations, revealing a direct correlation between carbamazepine plasma concentration and tiagabine clearance (r²=0.89). Such data informs personalized dosing regimens in polypharmacy scenarios [3] [6].
Table 2: Analytical Performance Metrics Using Tiagabine 4-Carboxy-O-ethyl-d9 as Internal Standard
| Parameter | Without d9-IS | With d9-IS | Improvement Factor |
|---|---|---|---|
| Intra-day Precision (%RSD) | 8.2-12.7% | 1.4-3.1% | 3.8-5.9x |
| Inter-day Accuracy (%Bias) | -15.3 to +22.8% | -3.2 to +4.9% | 4.1-7.3x |
| Lower Limit of Quantification | 5 ng/mL | 0.5 ng/mL | 10x |
| Matrix Effect Variation | 18-65% | 3-8% | 5.1-8.7x |
| Extraction Recovery Consistency | 47-88% | 95-102% | 1.8-2.3x |
The compound's significance extends beyond tiagabine monitoring to establishing best practices for deuterated internal standards across neuropharmacology. Its structural optimization demonstrates that deuterium placement should avoid metabolic soft spots while ensuring sufficient mass separation. Furthermore, research utilizing this standard has validated tiagabine's brain-to-plasma ratio (0.8:1) and identified P-glycoprotein as a minor efflux transporter, explaining limited CNS accumulation despite the drug's lipophilicity [1] [5].
The theoretical foundation for Tiagabine 4-Carboxy-O-ethyl-d9 application integrates three principles: kinetic isotope effects (KIEs), metabolic stability prediction, and clearance modulation. Unlike therapeutic deuteration (e.g., deutetrabenazine), analytical deuterants must minimize KIEs to avoid altering metabolic pathways. Molecular modeling confirms that deuteration at the 2,3,5,6-positions of the piperidine ring induces negligible bond energy changes (<0.3 kcal/mol), maintaining equivalent enzymatic recognition by hepatic carboxylases and CYP3A isoforms [1] [6].
The scope encompasses four research domains:
Metabolic Pathway Elucidation: Using the deuterated standard, researchers identified three previously uncharacterized tiagabine metabolites: a glutathione conjugate at the methylthiophene moiety (M7), an omega-oxidation product (M12), and a cyclized lactam derivative. These discoveries explain approximately 8% of the total metabolic clearance not accounted for in earlier studies [1] [3].
Blood-Brain Barrier Transport: Microdialysis studies employing the deuterated internal standard demonstrated saturable uptake at the blood-brain barrier via the large neutral amino acid transporter (LAT-1), with a Km of 42 μM and Vmax of 8.3 pmol/min/g tissue. These parameters define tiagabine's nonlinear CNS penetration at therapeutic doses [5].
Pharmacokinetic Variability Assessment: Population pharmacokinetic models incorporating the deuterated standard quantified CYP3A5 polymorphism effects (1/3 genotype reduces clearance by 38%), explaining ethnic variability. Enzyme induction by concomitant antiepileptics accounts for 67% of clearance variability, while obesity increases volume of distribution by 2.2-fold per 30 kg excess weight [3] [6].
Protein Binding Displacement: Equilibrium dialysis using the deuterated analog revealed concentration-dependent plasma protein binding (96-89% over 50-500 ng/mL range). Critically, it identified valproate as a displacing agent, increasing free tiagabine fraction by 42% at therapeutic concentrations—a previously underestimated interaction mechanism [6].
Table 3: Pharmacokinetic Parameters Quantified Using Deuterated Standard
| Parameter | Baseline Value | With CYP3A4 Induction | With Valproate Coadministration |
|---|---|---|---|
| Clearance (L/h/kg) | 0.11 ± 0.03 | 0.27 ± 0.06 | 0.09 ± 0.02 |
| Half-life (hours) | 7.2 ± 1.5 | 3.1 ± 0.8 | 8.9 ± 2.1 |
| Oral Bioavailability (%) | 95 ± 9 | 89 ± 11 | 98 ± 7 |
| Volume of Distribution (L/kg) | 1.1 ± 0.3 | 1.2 ± 0.4 | 1.0 ± 0.2 |
| Free Fraction (%) | 3.8 ± 0.9 | 4.1 ± 1.1 | 5.4 ± 1.3* |
The future research framework leverages this deuterated compound for targeted proteomics (quantifying GABA transporter expression changes) and multimodal imaging (correlating PET-GABA receptor density with tiagabine concentrations). These applications capitalize on the compound's ability to provide reference values unaffected by biological matrix complexity, thereby advancing precision medicine in epilepsy pharmacotherapy [1] [5].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5